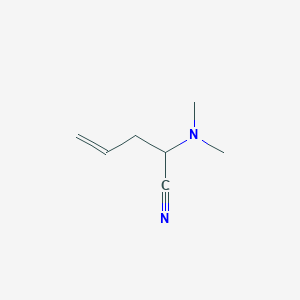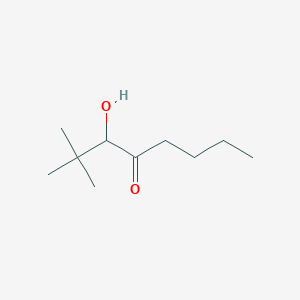
2,2'-Bipyridine, 4-heptadecyl-4'-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bipyridine, 4-heptadecyl-4’-methyl- is a derivative of 2,2’-bipyridine, which is an organic compound with the formula C10H8N2 This compound is known for its ability to form complexes with various transition metals, making it a valuable ligand in coordination chemistry
Métodos De Preparación
The synthesis of 2,2’-Bipyridine, 4-heptadecyl-4’-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine and appropriate alkylating agents.
Alkylation Reaction: The 4-position of 2,2’-bipyridine is alkylated using heptadecyl bromide in the presence of a base such as potassium carbonate.
Methylation: The 4’-position is then methylated using methyl iodide under basic conditions.
Purification: The final product is purified using column chromatography or recrystallization techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
2,2’-Bipyridine, 4-heptadecyl-4’-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Complexation: It forms stable complexes with transition metals like ruthenium, platinum, and iron, which are used in various catalytic and luminescent applications.
Aplicaciones Científicas De Investigación
2,2’-Bipyridine, 4-heptadecyl-4’-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s metal complexes are investigated for their potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its hydrophobic properties and ability to form stable complexes.
Industry: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its luminescent properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Bipyridine, 4-heptadecyl-4’-methyl- primarily involves its ability to chelate metal ions. The nitrogen atoms in the bipyridine ring coordinate with metal centers, forming stable five-membered chelate rings. This chelation enhances the stability and reactivity of the metal complexes, making them effective in various catalytic and biological processes. The hydrophobic heptadecyl group also plays a role in modulating the compound’s solubility and interaction with biological membranes.
Comparación Con Compuestos Similares
2,2’-Bipyridine, 4-heptadecyl-4’-methyl- can be compared with other bipyridine derivatives:
2,2’-Bipyridine: The parent compound without any substituents, known for its versatility as a ligand.
4,4’-Bipyridine: Another isomer with nitrogen atoms in the 4,4’-positions, used in coordination chemistry and materials science.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 4,4’-positions, enhancing its electron-donating properties.
4,4’-Diheptadecyl-2,2’-bipyridine: A similar compound with heptadecyl groups at the 4,4’-positions, known for its hydrophobic properties.
The uniqueness of 2,2’-Bipyridine, 4-heptadecyl-4’-methyl- lies in its combination of hydrophobic and chelating properties, making it suitable for specialized applications in both aqueous and non-aqueous environments.
Propiedades
| 86137-05-5 | |
Fórmula molecular |
C28H44N2 |
Peso molecular |
408.7 g/mol |
Nombre IUPAC |
2-(4-heptadecylpyridin-2-yl)-4-methylpyridine |
InChI |
InChI=1S/C28H44N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-20-22-30-28(24-26)27-23-25(2)19-21-29-27/h19-24H,3-18H2,1-2H3 |
Clave InChI |
MEQOSSABIMNAFU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)

![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)


